molecular formula C8H7NO B1214174 2-Methylbenzoxazole CAS No. 95-21-6

2-Methylbenzoxazole

Cat. No. B1214174
CAS RN: 95-21-6
M. Wt: 133.15 g/mol
InChI Key: DQSHFKPKFISSNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Methylbenzoxazole can be synthesized from N-phenylacetamides catalyzed by palladium acetate, involving the presence of K2S2O8 and TfOH, with TfOH being a key factor in this cyclization reaction (Wang et al., 2017). Another method includes the synthesis of 2-aminobenzoxazoles using tetramethyl orthocarbonate or 1,1-dichlorodiphenoxymethane (Cioffi et al., 2010).

Molecular Structure Analysis

The molecular structure of this compound and related compounds can be analyzed through various techniques like X-ray diffraction and NMR spectroscopy. For example, the molecular structure of a Co-Cr complex with 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyridine reveals details about the coordination and assembly in three-dimensional structures (Pedireddi & Varughese, 2004).

Chemical Reactions and Properties

Chemical reactions involving this compound can include a variety of processes. For instance, the lithiation of this compound leads to organometallic derivatives, as shown in a study where the reaction with various-element halides yields new chelate complexes (Kerschl & Wrackmeyer, 1987).

Physical Properties Analysis

The physical properties of this compound can be understood through studies like crystal structure prediction, which uses a supramolecular synthon approach. This approach has been applied to various substances, including 2-methylbenzoic acid and 2-amino-4-methylpyrimidine (Thakur & Desiraju, 2008).

Chemical Properties Analysis

The chemical properties of this compound are influenced by its molecular structure. Studies like the synthesis and biological evaluation of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles, which target tubulin at the colchicine binding site, highlight the compound's interaction with biological systems (Romagnoli et al., 2008).

Scientific Research Applications

Antitumor Properties

2-Methylbenzoxazole derivatives have demonstrated significant potential in cancer research. For instance, a study by Bradshaw et al. (2002) found that novel 2-(4-aminophenyl)benzothiazoles, related to this compound, possess potent antitumor properties both in vitro and in vivo. These compounds, after metabolic transformation by cytochrome P 450 1A1, show cytocidal activity against various human carcinoma cell lines. Their unique mechanism involves isosteric replacement of hydrogen with fluorine atoms to prevent metabolic inactivation and enhance antitumor efficacy (Bradshaw et al., 2002).

Corrosion Inhibition

This compound and its derivatives have been studied for their potential as corrosion inhibitors. Obot and Obi-Egbedi (2010) conducted a theoretical study on benzimidazole derivatives, including 2-methylbenzimidazole, finding them effective as corrosion inhibitors for mild steel in acidic environments. This application is vital in industries where metal corrosion can lead to significant economic losses (Obot & Obi-Egbedi, 2010).

Agricultural Applications

In agriculture, this compound derivatives, like carbendazim, are used extensively. Campos et al. (2015) explored the use of nanoparticles for the sustained release of carbendazim, highlighting its effectiveness in controlling fungal diseases in crops. This approach not only improves the efficiency of the fungicide but also reduces environmental and human toxicity (Campos et al., 2015).

Synthesis Methods

Research on the synthesis of this compound has been significant for various applications. Wang et al. (2017) developed a method for synthesizing 2-methylbenzoxazoles directly from N-phenylacetamides, catalyzed by palladium acetate. This method provides a more efficient approach to preparing benzoxazoles, which are useful in diverse applications (Wang et al., 2017).

Food Flavoring

This compound has also been synthesized for use as a food flavor. A study by Sun Baoguo (2011) investigated the synthesis of this compound under microwave and ultrasonic assistance, resulting in a high yield and confirming its potential as a food flavoring agent (Sun Baoguo, 2011).

Ferroelectric and Antiferroelectric Properties

The ferroelectric and antiferroelectric properties of benzimidazoles, including 2-methylbenzimidazole, have been investigated, revealing their potential in the development of lead- and rare-metal-free ferroelectric devices. Horiuchi et al. (2012) discovered that these molecules can be electrically switchable even in a crystalline state, which opens up possibilities for their use in electronic devices (Horiuchi et al., 2012).

Mechanism of Action

Target of Action

2-Methylbenzoxazole is a versatile compound with diverse biological applications . It has been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . For instance, it has been used in the synthesis of HIV-reverse transcriptase inhibitors .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, it condenses with aromatic aldehyde having acidic protons during the synthesis of HIV-reverse transcriptase inhibitor L-696,299 . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

This compound affects a wide range of metabolic pathways and cellular processes in cancer pathology . It has been found to target a wide range of metabolic pathways and cellular processes in cancer pathology . Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .

Pharmacokinetics

The compound’s molecular weight (1331473) and other physical properties such as boiling point (178 °C), melting point (5-10 °C), and density (1121 g/mL at 25 °C) have been reported . These properties can influence its bioavailability and pharmacokinetic behavior.

Result of Action

The result of this compound’s action can be seen in its various biological activities. For instance, it has been used in the synthesis of HIV-reverse transcriptase inhibitors, indicating its potential role in inhibiting the replication of HIV . Additionally, it has been used in the synthesis of bis-styryl dyes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of benzoxazole derivatives has been carried out under different reaction conditions and catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

  • Hazard Statements : 2-Methylbenzoxazole poses risks such as oral toxicity , eye damage , and skin irritation . It falls under the following hazard classifications:
    • Specific Target Organ Toxicity (Single Exposure, Category 3: Respiratory System) .
  • Storage : Store this compound as a combustible liquid (Storage Class Code 10) .
  • Personal Protective Equipment : When handling, use a dust mask type N95 , eyeshields, and gloves .

properties

IUPAC Name

2-methyl-1,3-benzoxazole
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InChI

InChI=1S/C8H7NO/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3
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InChI Key

DQSHFKPKFISSNM-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC2=CC=CC=C2O1
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Molecular Formula

C8H7NO
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DSSTOX Substance ID

DTXSID50870432
Record name Benzoxazole, 2-methyl-
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Molecular Weight

133.15 g/mol
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Physical Description

Dark yellow liquid; [Sigma-Aldrich MSDS], Liquid, Yellowish liquid; Roast burnt aroma
Record name 2-Methylbenzoxazole
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Record name 2-Methyl-4,5-benzoxazole
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Record name 2-Methyl-4,5-benzo-oxazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1548/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water, Soluble (in ethanol)
Record name 2-Methyl-4,5-benzo-oxazole
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Density

1.109-1.115
Record name 2-Methyl-4,5-benzo-oxazole
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CAS RN

95-21-6
Record name 2-Methylbenzoxazole
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Record name 2-METHYL-4,5-BENZO-OXAZOLE
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Record name 2-Methyl-4,5-benzoxazole
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Melting Point

9.5 °C
Record name 2-Methyl-4,5-benzoxazole
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods

Procedure details

An autoclave is charged with 18.1 g. o-nitrophenyl acetate, 2.50 g. 5% palladium-on-carbon, 0.50 g. ferric chloride 25 ml. acetic anhydride and 75 ml. acetic acid, purged with nitrogen, pressurized to 5,000 psig. with carbon monoxide, and heated at 190° C. for 5 hours. Analysis of the reaction mixture by vapor phase chromatography indicates complete conversion of the o-nitrophenyl acetate to 2-methylbenzoxazole. The catalyst is separated by filtration and washed with acetone. The solvents are evaporated and the residual oil is dissolved in ether and the solution is washed with aqueous sodium bicarbonate and water. After evaporation of the ether, the crude product is distilled to obtain 2-methylbenzoxazole, b.p.30 mm. 102°-110° C. The product is identical with an authentic sample of 2-methylbenzoxazole by vapor phase chromatography and infrared spectrum.
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[Compound]
Name
ferric chloride
Quantity
25 mL
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reactant
Reaction Step Two
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-Methylbenzoxazole?

A1: The molecular formula of this compound is C8H7NO, and its molecular weight is 133.15 g/mol.

Q2: How can this compound be synthesized?

A2: this compound can be synthesized via various methods:

  • Condensation Reaction: One common approach is the acid-catalyzed condensation reaction between 2-aminophenol and acetic acid. This reaction can be enhanced by using catalysts like polyphosphoric acid and employing microwave and/or ultrasonic assistance for shorter reaction times and higher yields. [, ]
  • From N-phenylacetamides: A palladium acetate catalyzed reaction directly converts N-phenylacetamides to 2-methylbenzoxazoles in the presence of K2S2O8 and TfOH. []
  • From o-chloranil: this compound can be obtained as a byproduct in the synthesis of 2-(2-benzoxazolyl)-4,5,6,7-tetrachloro-1,3-tropolones from the reaction of o-chloranil with this compound. [, ]

Q3: What spectroscopic data is available to characterize this compound?

A3: this compound can be characterized using various spectroscopic techniques:

  • IR Spectroscopy: Provides information about the functional groups present in the molecule. [, ]
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and connectivity of atoms in the molecule. 1H NMR is commonly used to characterize this compound. [, ]

Q4: What are some typical reactions of this compound?

A4: this compound exhibits reactivity typical of aromatic heterocycles:

  • Condensation Reactions: The methyl group at the 2-position can participate in condensation reactions with aldehydes to form styrylbenzoxazoles, often catalyzed by solid bases like KF-Al2O3. []
  • Lithiation: this compound can be lithiated to form a dimeric O,N-dilithio reagent, which can be used to synthesize penta-coordinate organotin compounds. []

Q5: How does the methyl group in this compound influence its reactivity?

A5: The methyl group at the 2-position plays a crucial role in several reactions:

  • H-D Exchange: The methyl protons are prone to H-D exchange in D2O at elevated temperatures. []
  • Chlorination: The methyl group can be readily chlorinated in the presence of thionyl chloride. []

Q6: What are the potential applications of this compound?

A6: this compound and its derivatives have shown potential in various fields:

  • Food Flavoring: this compound itself is used as a food flavoring agent due to its unique aroma. []
  • Pharmaceuticals: Derivatives of this compound have shown potential as cytotoxic agents against cancer cell lines. []
  • Dyes and Pigments: Some derivatives exhibit fluorescence and can be used as dyes, particularly as disperse dyes for polyester fibers. []
  • Antimicrobial Agents: Sulfa drug derivatives containing this compound moieties demonstrate antimicrobial activity. []
  • Photoinitiators: Three-cationic carbocyanine dyes synthesized from this compound exhibit excellent photoinitiation properties for free radical polymerization. []

Q7: Is there any information available on the environmental impact or degradation of this compound?

A7: While the provided research papers do not specifically address the environmental impact or degradation of this compound, it is crucial to consider these aspects.

Q8: What is known about the stability of this compound?

A8: The stability of this compound can be affected by various factors:

  • Hydrolysis: It is susceptible to hydrolysis, especially under basic conditions or at elevated temperatures in the presence of water. []

Q9: How can the stability of this compound be improved?

A9: Several strategies might be employed to enhance its stability:

    Q10: Have there been any computational studies on this compound?

    A10: Yes, computational chemistry has been applied to understand the properties and reactivity of this compound:

    • DFT Calculations: Density functional theory (DFT) calculations have been used to study the tautomeric forms of 2-hetaryl-1,3-tropolones derived from this compound. These calculations confirmed the NH-tautomeric form to be dominant in both crystal and solution phases. []

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